2-Tert-butyl-4-(piperidin-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-(piperidin-3-yl)pyrimidine is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine typically involves the reaction of tert-butyl pyrimidin-4-ylcarbamate with piperidin-3-yl bromide under suitable reaction conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions as in the laboratory. Large reactors equipped with efficient stirring and temperature control systems are used to maintain optimal reaction conditions. The product is then purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted pyrimidines, depending on the nucleophile used.
Scientific Research Applications
2-Tert-butyl-4-(piperidin-3-yl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes and interactions with biomolecules.
Industry: The compound can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
2-Tert-butyl-4-(piperidin-3-yl)pyrimidine is similar to other pyrimidine derivatives, such as 2-tert-butyl-4-(piperidin-4-yl)pyrimidine and 2-tert-butyl-4-(piperidin-2-yl)pyrimidine. These compounds share structural similarities but may exhibit different biological activities and chemical properties due to variations in their molecular structures.
Properties
IUPAC Name |
2-tert-butyl-4-piperidin-3-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-13(2,3)12-15-8-6-11(16-12)10-5-4-7-14-9-10/h6,8,10,14H,4-5,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEPHLVLUICVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.